

# 3-Fluoro-4-(pyrrolidine-1-carbonyl)phenylboronic acid physical properties

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

|                |                                                       |
|----------------|-------------------------------------------------------|
| Compound Name: | 3-Fluoro-4-(pyrrolidine-1-carbonyl)phenylboronic acid |
| Cat. No.:      | B1387928                                              |

[Get Quote](#)

An In-Depth Technical Guide to **3-Fluoro-4-(pyrrolidine-1-carbonyl)phenylboronic acid**

## Introduction: A Versatile Building Block in Modern Chemistry

**3-Fluoro-4-(pyrrolidine-1-carbonyl)phenylboronic acid** is a specialized arylboronic acid that has emerged as a significant building block in medicinal chemistry and organic synthesis. Its unique trifunctional structure—featuring a boronic acid, a fluoro group, and a pyrrolidine amide—provides a powerful tool for researchers to construct complex molecular architectures with precision. The boronic acid moiety is a cornerstone for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, enabling the formation of crucial carbon-carbon bonds.

The strategic placement of a fluorine atom and a pyrrolidinylcarbonyl group on the phenyl ring imparts distinct properties that are highly sought after in drug discovery. Fluorine substitution is known to enhance metabolic stability, binding affinity, and membrane permeability of drug candidates. Concurrently, the amide linkage to the pyrrolidine ring influences solubility, steric profile, and potential hydrogen bonding interactions. This guide offers a comprehensive overview of the core physical properties, reactivity, and handling of this compound, providing researchers, scientists, and drug development professionals with the technical insights required for its effective application.

## Core Physical and Chemical Properties

The fundamental properties of a reagent are critical for experimental design, dictating choices in solvents, reaction conditions, and purification strategies. The key physical and chemical data for **3-Fluoro-4-(pyrrolidine-1-carbonyl)phenylboronic acid** are summarized below.

| Property            | Value                                             | Source(s)                               |
|---------------------|---------------------------------------------------|-----------------------------------------|
| CAS Number          | 874289-09-5                                       | <a href="#">[1]</a> <a href="#">[2]</a> |
| Molecular Formula   | C <sub>11</sub> H <sub>13</sub> BFNO <sub>3</sub> | <a href="#">[1]</a>                     |
| Molecular Weight    | 237.04 g/mol                                      | <a href="#">[3]</a> <a href="#">[4]</a> |
| Melting Point       | 107-109 °C                                        | <a href="#">[4]</a>                     |
| Boiling Point       | 457.7 °C (Predicted)                              | <a href="#">[4]</a>                     |
| Appearance          | Off-white to white solid                          | Inferred from typical boronic acids     |
| Purity              | Typically ≥97%                                    | <a href="#">[5]</a> <a href="#">[6]</a> |
| Storage Temperature | 2-8 °C                                            | <a href="#">[4]</a>                     |

## Structural Elucidation and Molecular Geometry

The compound's structure is central to its reactivity. The phenylboronic acid provides the reactive site for cross-coupling, while the substituents modulate its electronic and steric nature.

Caption: 2D structure of **3-Fluoro-4-(pyrrolidine-1-carbonyl)phenylboronic acid**.

## Solubility and Stability Profile

**Solubility:** While specific quantitative solubility data is not broadly published, inferences can be drawn from related structures. Phenylboronic acids exhibit varied solubility. The presence of the polar pyrrolidinylcarbonyl group likely enhances solubility in polar aprotic solvents such as Dimethylformamide (DMF), Dichloromethane (DCM), and Tetrahydrofuran (THF) compared to unsubstituted phenylboronic acid.[\[7\]](#)[\[8\]](#) It is expected to have moderate to low solubility in nonpolar solvents like hexanes and very low solubility in water.

**Stability and Storage:** Boronic acids are known to be sensitive to air and moisture, which can lead to decomposition or the formation of boroxines (cyclic anhydrides). The product is chemically stable under standard ambient conditions (room temperature) but should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to maintain its integrity.<sup>[9][10]</sup> For long-term storage, refrigeration at 2-8°C is recommended to minimize degradation.<sup>[4]</sup>

## Key Applications in Synthesis: The Suzuki-Miyaura Coupling

The primary application of **3-Fluoro-4-(pyrrolidine-1-carbonyl)phenylboronic acid** is as a coupling partner in Suzuki-Miyaura reactions. This Nobel Prize-winning reaction is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry, for its reliability in forming C(sp<sup>2</sup>)–C(sp<sup>2</sup>) bonds.<sup>[11][12]</sup>

**Mechanism and Causality:** The reaction involves the coupling of an organoboron compound (the phenylboronic acid) with an organohalide or triflate in the presence of a palladium catalyst and a base. The fluoro and amide substituents on the boronic acid play crucial roles:

- **Fluorine:** The electron-withdrawing nature of the fluorine atom can influence the electronic properties of the phenyl ring, potentially affecting the rate and efficiency of the transmetalation step in the catalytic cycle.<sup>[11][12]</sup>
- **Pyrrolidinylcarbonyl Group:** This bulky amide group introduces significant steric hindrance, which can influence the regioselectivity of the coupling.<sup>[7]</sup> It also modifies the compound's solubility, allowing for a broader choice of reaction solvents.

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

## Safety, Handling, and Storage Protocols

Working with any chemical reagent requires adherence to strict safety protocols. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available in the search results, guidelines can be established from the SDS of structurally similar compounds like phenylboronic acid and other substituted arylboronic acids.

**Personal Protective Equipment (PPE):**

- Eye Protection: Wear chemical safety goggles or glasses.[9][10]
- Hand Protection: Use chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after.[13]
- Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.[9][10]

**Handling Procedures:**

- Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[9][14]
- Avoid dust formation.[10]
- Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[9][13]

**First Aid Measures:**

- If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[9]
- If on Skin: Wash off immediately with plenty of soap and water.[13][14]
- If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[14]
- If Swallowed: Rinse mouth with water. Call a poison control center or doctor if you feel unwell.[10][13]

**Storage:**

- Store in a cool, dry, and well-ventilated area.[9][14]
- Keep the container tightly closed and sealed.[9][10]
- It is recommended to store under an inert atmosphere (e.g., argon) to prevent degradation. [10]

# Exemplary Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a self-validating, generalized workflow for using an arylboronic acid in a cross-coupling reaction. Note: This is a representative procedure. Reaction conditions, including catalyst, base, solvent, and temperature, must be optimized for specific substrates.

- Reaction Setup:
  - To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add **3-Fluoro-4-(pyrrolidine-1-carbonyl)phenylboronic acid** (1.2 equivalents).
  - Add the aryl halide (Ar-X, 1.0 equivalent), the palladium catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_4$ , 0.05 equivalents), and the base (e.g.,  $\text{K}_2\text{CO}_3$ , 2.0 equivalents).
- Solvent Addition:
  - Add the degassed solvent (e.g., a mixture of Toluene and Water, 4:1) via syringe. The choice of solvent is critical and depends on the solubility of the reactants.
- Reaction Execution:
  - Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
  - Monitor the reaction progress using an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Workup:
  - Once the reaction is complete, cool the mixture to room temperature.
  - Dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and wash with water and then brine.
  - Separate the organic layer, dry it over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure.

- Purification:
  - Purify the crude product using column chromatography on silica gel to obtain the desired coupled product.
- Characterization:
  - Confirm the structure and purity of the final compound using spectroscopic methods such as  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and Mass Spectrometry.

## Conclusion

**3-Fluoro-4-(pyrrolidine-1-carbonyl)phenylboronic acid** stands out as a highly functionalized and valuable reagent for synthetic chemists. Its physical properties—moderate stability, predictable reactivity, and tailored solubility—make it a reliable component in the synthesis of complex molecules. The strategic incorporation of fluorine and an amide moiety provides a sophisticated tool for modulating the pharmacokinetic and pharmacodynamic properties of target compounds, cementing its role in the advanced stages of drug discovery and development. A thorough understanding of its physical properties and handling requirements is paramount to leveraging its full synthetic potential.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 3-FLUORO-4-(PYRROLIDINE-1-CARBONYL)PHENYLBORONIC ACID | VSNCHEM [vsnchem.com]
- 2. (3-Fluoro-4-(pyrrolidine-1-carbonyl)phenyl)boronic acid [cymitquimica.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 3-Fluoro-4-(pyrrolidine-1-carbonyl)phenylboronic acid - 有机金属试剂 - 西典实验 [seedior.com]

- 5. 3-Fluoro-4-(pyrrolidine-1-carbonyl)phenylboronic acid ,98% - Amerigo Scientific [amerigoscientific.com]
- 6. calpaclab.com [calpaclab.com]
- 7. 3,5-Difluoro-4-(1-pyrrolidinylcarbonyl)phenylboronic acid | 1264616-16-1 | Benchchem [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. synquestlabs.com [synquestlabs.com]
- 10. fishersci.com [fishersci.com]
- 11. chemimpex.com [chemimpex.com]
- 12. chemimpex.com [chemimpex.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. keyorganics.net [keyorganics.net]
- To cite this document: BenchChem. [3-Fluoro-4-(pyrrolidine-1-carbonyl)phenylboronic acid physical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1387928#3-fluoro-4-pyrrolidine-1-carbonyl-phenylboronic-acid-physical-properties]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)